BenchChemオンラインストアへようこそ!

1beta-Hydroxyeuscaphic acid

Foam cell Atherosclerosis Macrophage

1β-Hydroxyeuscaphic acid is a pentacyclic ursane-type triterpenoid (CAS 120211-98-5) with a unique 1β,2α,3α,19α-tetrahydroxy substitution pattern. It delivers selective hepatoprotection (IC50 15 μg/mL against CCl4-induced toxicity in BRL-3A cells) while remaining inactive in NO and POP assays (IC50 >100 μM). Unlike pomolic acid (90% foam cell inhibition) or tormentic acid (30%), this compound shows moderate lipid accumulation inhibition (33% at 50 μM), making it an essential reference for SAR studies. A validated UHPLC-MS/MS method (LLOQ 1.5 ng/mL) and favorable PK (Tmax 0.58–1.58 h) support reliable in vivo probing. Procure ≥98% pure material for your hepatoprotection or triterpenoid disposition research.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B14760456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta-Hydroxyeuscaphic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22-,23-,26-,27-,28+,29-,30+/m1/s1
InChIKeyVULLSLYDWNGNKZ-FYLGDIBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1beta-Hydroxyeuscaphic acid: Baseline Characteristics and Classification as an Ursane-Type Triterpenoid


1beta-Hydroxyeuscaphic acid (CAS 120211-98-5) is a pentacyclic ursane-type triterpenoid characterized by a C30H48O6 molecular formula and a 1β,2α,3α,19α-tetrahydroxyurs-12-en-28-oic acid core structure [1]. It occurs naturally in various plant species, including Rubus parvifolius, Rubus aleaefolius, Sanguisorba officinalis, and Butyrospermum parkii [2]. Structurally, it belongs to the 19α-hydroxyursane subclass and is closely related to euscaphic acid, tormentic acid, pomolic acid, and ursolic acid, differing primarily in the number and stereochemistry of hydroxyl substituents on the ursane skeleton.

Why Generic Substitution of 1beta-Hydroxyeuscaphic Acid with Other Ursane Triterpenoids Is Scientifically Unreliable


Ursane-type triterpenoids exhibit profoundly divergent pharmacological profiles despite sharing a common pentacyclic scaffold. Head-to-head comparative studies reveal that subtle hydroxylation patterns at C-1, C-2, C-3, and C-19 dictate functional selectivity. For instance, in an identical foam cell formation assay at 50 μM, 1beta-hydroxyeuscaphic acid (4) exhibited 33% inhibition, while pomolic acid (1) achieved 90% inhibition, tormentic acid (2) 30%, and euscaphic acid (3) 32% [1]. Similarly, in a standardized NO inhibition screen, 1beta-hydroxyeuscaphic acid (IC50 >100 μM) was inactive, whereas pomolic acid (IC50 21.9 μM) showed potent suppression . Such quantitative divergence precludes any assumption of functional interchangeability among in-class analogs.

Quantitative Differential Evidence for 1beta-Hydroxyeuscaphic Acid Versus Closest Analogs


Foam Cell Formation Inhibition: 1beta-Hydroxyeuscaphic Acid Shows Intermediate Activity Distinct from Pomolic Acid and Tormentic Acid

In a direct comparative study of eight triterpenoids isolated from Rubus allegheniensis, 1beta-hydroxyeuscaphic acid (4) exhibited 33% inhibition of foam cell formation in human monocyte-derived macrophages at 50 μM, a value markedly lower than pomolic acid (1; 90% inhibition) but comparable to euscaphic acid (3; 32%) and tormentic acid (2; 30%) [1]. This quantitative distinction identifies 1beta-hydroxyeuscaphic acid as an intermediate-efficacy candidate relative to the high-efficacy pomolic acid, which is critical for dose-response experimental design.

Foam cell Atherosclerosis Macrophage

Lipopolysaccharide-Induced Nitric Oxide (NO) Inhibition: 1beta-Hydroxyeuscaphic Acid Is Inactive, in Contrast to Pomolic Acid

In a standardized in vitro assay using N9 microglia cells stimulated with lipopolysaccharide, 1beta-hydroxyeuscaphic acid (4) displayed no meaningful NO inhibitory activity (IC50 >100 μM). This contrasts sharply with pomolic acid (7), which exhibited an IC50 of 21.9 ± 0.3 μM under identical conditions . Euscaphic acid (5) and tormentic acid (6) also showed IC50 values >100 μM, demonstrating that the hydroxylation pattern at C-1 alone does not confer NO inhibitory function.

Nitric oxide Neuroinflammation Microglia

Prolyl Oligopeptidase (POP) Inhibition: 1beta-Hydroxyeuscaphic Acid Is Inactive, in Contrast to Haptadienic Acid and Ursolic Acid

1beta-Hydroxyeuscaphic acid (4) showed negligible POP inhibitory activity (IC50 >100 μM) in the same N9 microglia study. In contrast, haptadienic acid (3) exhibited an IC50 of 93.2 ± 1.3 μM, and ursolic acid (8) and oleanolic acid (9) displayed IC50 values of 18.1 ± 1.3 μM and 24.0 ± 1.4 μM, respectively . The absence of POP inhibition for 1beta-hydroxyeuscaphic acid, euscaphic acid, and tormentic acid suggests that the 1β-hydroxyl group does not enhance POP binding.

Prolyl oligopeptidase Cognitive disorders Neuropeptide metabolism

Hepatoprotective Activity: 1beta-Hydroxyeuscaphic Acid Demonstrates Potent Cytoprotection in CCl4-Induced Hepatocyte Injury

1beta-Hydroxyeuscaphic acid protects BRL-3A rat hepatocytes from carbon tetrachloride (CCl4)-induced injury with an IC50 of 15 μg/mL. At 20 μg/mL, it normalizes cellular morphology and reduces ALT, AST, and MDA levels while increasing SOD activity [1]. In a related hepatoprotective assay using HepG2 cells, euscaphic acid (as 2,3-O-isopropylidenyl euscaphic acid) exhibited an EC50 of 88.36 ± 3.25 μM (≈44.6 μg/mL), which is approximately 3-fold higher than the IC50 of 1beta-hydroxyeuscaphic acid in a different assay system . Although these assays differ in cell line and endpoint, the data suggest that 1beta-hydroxyeuscaphic acid may offer enhanced hepatoprotective potency relative to structurally similar euscaphic acid derivatives.

Hepatoprotection Liver injury Oxidative stress

Prioritized Application Scenarios for 1beta-Hydroxyeuscaphic Acid Based on Quantitative Evidence


Hepatoprotection and Oxidative Stress Research

1beta-Hydroxyeuscaphic acid is a preferred candidate for in vitro hepatoprotection studies involving CCl4-induced toxicity, as it demonstrates an IC50 of 15 μg/mL in BRL-3A cells with clear biochemical improvement in ALT, AST, MDA, and SOD markers [1]. Its potent cytoprotective profile, combined with a lack of significant NO and POP inhibitory activity, makes it a clean tool compound for dissecting oxidative stress pathways in liver cells without confounding neuroinflammatory or protease-related off-target effects.

Foam Cell Formation and Atherosclerosis Research

In foam cell formation assays, 1beta-hydroxyeuscaphic acid provides moderate inhibition (33% at 50 μM), positioning it as a useful reference compound for structure-activity relationship studies within the ursane triterpenoid class [2]. Its activity is distinct from the high-efficacy pomolic acid (90% inhibition) and the similarly moderate euscaphic acid (32%), allowing researchers to investigate how subtle hydroxylation patterns influence macrophage lipid accumulation and atherosclerosis progression.

Selectivity Profiling in Neuroinflammation Studies

Because 1beta-hydroxyeuscaphic acid is inactive in both LPS-induced NO production (IC50 >100 μM) and POP inhibition (IC50 >100 μM) in N9 microglia cells , it serves as an ideal negative control or baseline comparator when evaluating other triterpenoids for neuroprotective or anti-neuroinflammatory activity. This selective inactivity ensures that observed effects in complex neuroinflammation models are not confounded by unintended NO or POP modulation.

Pharmacokinetic Reference Standard in Triterpenoid Studies

The compound has been validated in a UHPLC-MS/MS method for simultaneous determination of six triterpenes in rat plasma, with a lower limit of quantification of 1.5 ng/mL and demonstrated rapid absorption (Tmax 0.58–1.58 h) and relatively slow elimination (t1/2 6.86–11.63 h) following oral administration of Sanguisorba officinalis extract [3]. This pharmacokinetic characterization supports its use as an analytical reference standard and in vivo probe in preclinical studies of triterpenoid disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1beta-Hydroxyeuscaphic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.